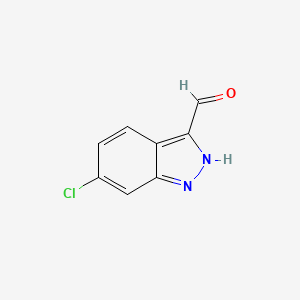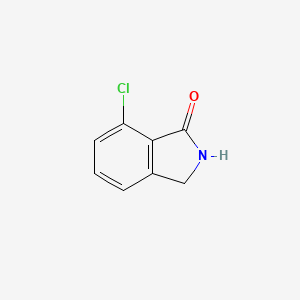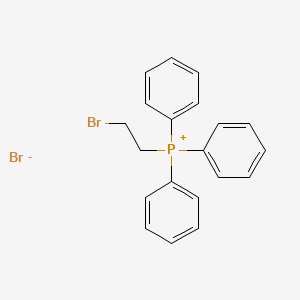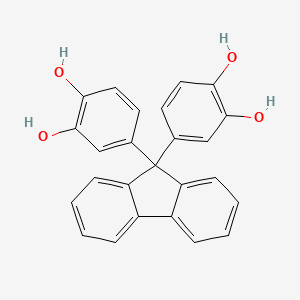
1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis-
Overview
Description
1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis- (BDFL) is a versatile organic compound that has a wide range of applications in the field of organic chemistry. It is a derivative of benzene, which is a six-carbon aromatic hydrocarbon, and is composed of two benzene rings connected by a single carbon-oxygen bond. BDFL is a highly reactive compound, and its reactivity has been utilized for a variety of purposes, including the synthesis of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Antimicrobial Activities
- Scientific Field : Applied Biological Chemistry
- Summary of Application : 1,2-Benzenediol has been isolated from persimmon roots and has shown antimicrobial activities against food-borne bacteria .
- Methods of Application : The antimicrobial activities were evaluated using the agar diffusion method. The compound was isolated by chromatographic analyses .
- Results or Outcomes : The compound showed potent activities against the eight tested food-borne bacteria. In terms of minimum inhibitory concentration, 1,2-benzenediol and its structural analogs showed significantly potent antimicrobial activity .
Organic Optoelectronics and Sensors
- Scientific Field : Organic Chemistry and Material Science
- Summary of Application : Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes, which are related to the compound you mentioned, have been studied for their applications in organic optoelectronics and sensors . These materials exhibit aggregation-induced emission (AIE), a phenomenon where the emission of a molecule increases when it changes from the molecularly dissolved state to the aggregated state .
- Methods of Application : In the study, alkyl substituents were introduced into AIE-active bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene. The effects of these substituents on the molecular and crystal structures, crystallization, and optical properties of the materials were investigated .
- Results or Outcomes : The introduction of alkyl groups weakened intermolecular interactions, decreased the crystal quality, melting point, and density, and increased the solubility of materials . The AIE effect was demonstrated with a negligible photoluminescence (PL) quantum yield (QY) in solution and a PL QY of 5% for ethyl-containing derivative and 2% for octyl-containing derivative crystals .
Bio-imaging and Sensors
- Scientific Field : Biotechnology and Sensor Technology
- Summary of Application : Aggregation-induced emission (AIE) materials, which include compounds related to the one you mentioned, find their applications in bio-imaging and sensors . These materials exhibit a unique property where the emission of a molecule increases when it changes from the molecularly dissolved state to the aggregated state .
- Methods of Application : In the study, alkyl substituents were introduced into AIE-active bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene. The effects of these substituents on the molecular and crystal structures, crystallization, and optical properties of the materials were investigated .
- Results or Outcomes : The introduction of alkyl groups weakened intermolecular interactions, decreased the crystal quality, melting point, and density, and increased the solubility of materials . The AIE effect was demonstrated with a negligible photoluminescence (PL) quantum yield (QY) in solution and a PL QY of 5% for ethyl-containing derivative and 2% for octyl-containing derivative crystals .
properties
IUPAC Name |
4-[9-(3,4-dihydroxyphenyl)fluoren-9-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOQXXWEGZKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)O)C5=CC(=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647282 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis- | |
CAS RN |
351521-78-3 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



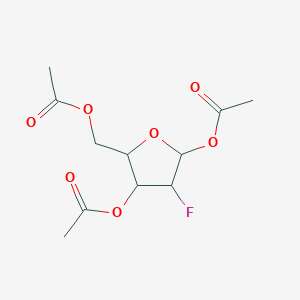
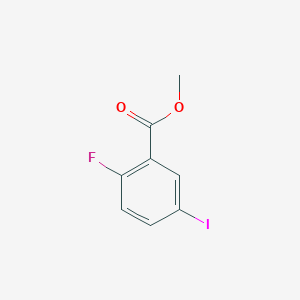
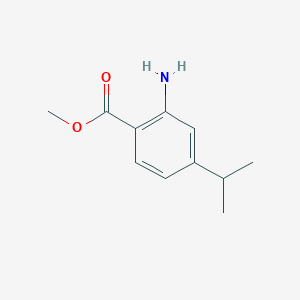
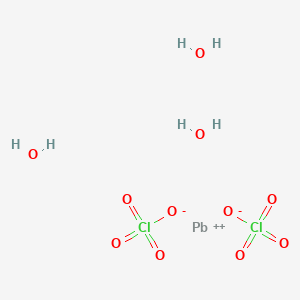
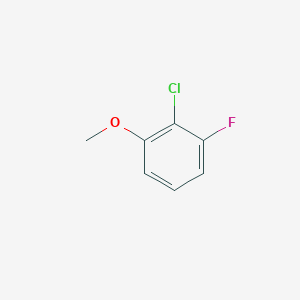
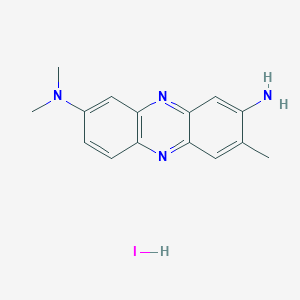
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
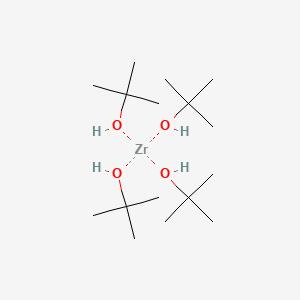

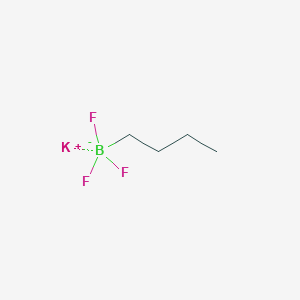
![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)
